molecular formula C23H13ClF3N3O2S B2552585 (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 629607-36-9

(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B2552585
CAS RN: 629607-36-9
M. Wt: 487.88
InChI Key: XCFOWCDHGSLUFC-UNOMPAQXSA-N
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Description

“(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a chemical compound with the linear formula C15H6ClF3N2O . It is related to the class of compounds known as boronic esters, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a furan ring, a thiazole ring, and a triazole ring . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.

Scientific Research Applications

Electrochromic Materials

Thiazolo[5,4-d]thiazole-based copolymers have been investigated for their electrochemical and electrochromic properties. These materials exhibit multichromic properties and low band-gap values, making them suitable candidates for electrochromic applications, such as smart windows, displays, and low-energy consuming devices (Akpinar, Udum, & Toppare, 2013).

Catalysis

Compounds featuring thiazole and triazole frameworks have been utilized as catalysts in various organic synthesis processes. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used efficiently to synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the role of such compounds in facilitating chemical reactions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the condensation of 2-benzylthiazole-4-carboxylic acid with 5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide and subsequent oxidation to form the desired product." "Starting Materials": [ "2-benzylthiazole-4-carboxylic acid", "5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-carbaldehyde", "thiosemicarbazide", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-benzylthiazole-4-carboxylic acid with 5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-carbaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding imine.", "Step 2: Cyclization of the imine with thiosemicarbazide in the presence of a suitable catalyst such as triethylamine to form the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one intermediate.", "Step 3: Oxidation of the intermediate with a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the desired product, (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one." ] }

CAS RN

629607-36-9

Molecular Formula

C23H13ClF3N3O2S

Molecular Weight

487.88

IUPAC Name

(5Z)-2-benzyl-5-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H13ClF3N3O2S/c24-17-8-6-14(23(25,26)27)11-16(17)18-9-7-15(32-18)12-19-21(31)30-22(33-19)28-20(29-30)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2/b19-12-

InChI Key

XCFOWCDHGSLUFC-UNOMPAQXSA-N

SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)C(F)(F)F)Cl)SC3=N2

solubility

not available

Origin of Product

United States

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